molecular formula C9H13NO B3050084 Phenol, 4-[(1-methylethyl)amino]- CAS No. 23576-79-6

Phenol, 4-[(1-methylethyl)amino]-

Cat. No. B3050084
CAS RN: 23576-79-6
M. Wt: 151.21 g/mol
InChI Key: STVPBVIJXUKAMI-UHFFFAOYSA-N
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Description

Phenol, 4-[(1-methylethyl)amino]-, also known as p-Cumenol, is a chemical compound with the molecular formula C9H13NO . It contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .


Molecular Structure Analysis

The molecular structure of Phenol, 4-[(1-methylethyl)amino]-, includes a six-membered aromatic ring, a secondary aromatic amine, and an aromatic hydroxyl . The compound contains 24 bonds in total .


Chemical Reactions Analysis

Phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Phenol, 4-[(1-methylethyl)amino]-, has a molecular weight of 136.1910 . It has a boiling point of 208.6±9.0 °C at 760 mmHg and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

  • Antimicrobial and Antidiabetic Activities :

    • Synthesized 4-aminophenol derivatives have demonstrated broad-spectrum antimicrobial activities against various bacteria and fungi, as well as significant antidiabetic activities through α-amylase and α-glucosidase inhibition (Rafique et al., 2022).
  • Thermal and Electrical Properties :

    • The study of Schiff base polymers, such as poly(4-[[(4-methylphenyl)methylene]amino]phenol), revealed their thermal stability and electrical conductivity. These properties suggest potential applications in materials science and engineering (Baran et al., 2016).
  • Oxotransfer Activities :

    • New cis-dioxomolybdenum(vi)(L) complexes with a 4-aminophenol derivative as a ligand have been synthesized and shown to catalyze the epoxidation and sulfoxidation reactions. These findings indicate potential applications in catalysis and organic synthesis (Hossain et al., 2017).
  • Antioxidant and Anti-inflammatory Activities :

    • Certain 4-aminophenol derivatives have exhibited strong antioxidant and anti-inflammatory properties, providing potential for use in therapeutic and pharmaceutical applications (Aslam et al., 2016).
  • Corrosion Inhibition :

    • Studies on amine derivative compounds of 4-aminophenol have shown effective corrosion inhibition performances on mild steel in acidic environments, indicating potential industrial applications in corrosion prevention (Boughoues et al., 2020).

Safety And Hazards

Phenol, 4-[(1-methylethyl)amino]-, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and acute inhalation toxicity .

properties

IUPAC Name

4-(propan-2-ylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVPBVIJXUKAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306667
Record name 4-[(1-Methylethyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-[(1-methylethyl)amino]-

CAS RN

23576-79-6
Record name Phenol, 4-[(1-methylethyl)amino]-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(1-Methylethyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Twenty-five g (0.18 moles) of p-nitrophenol and 58 g (1 mole) of acetone were mixed together and catalytically reduced using hydrogen and platinum oxide until hydrogen was no longer taken up. The work-up followed the procedure of Majors (J. Amer. Chem. Soc. 31:1901-1908 (1931), giving 11 g (41%) of N-isopropyl-p-hydroxyaniline, m.p. 143° C.
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58 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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